5-Nitro-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitro-2-furaldehyde and its derivatives has been explored through several methods. Notably, derivatives like 5-nitro-2-furaldehyde oximes and hydrazones have been prepared, with their stereochemistry studied via NMR, revealing the relationship between the structure of these compounds and their activity (Howarth, Hoyle, & Wakefield, 1969). Moreover, unusual products have been obtained from reactions involving 5-nitro-2-furaldehyde, such as 1, 2-diacetoxy-1, 2-bis (5-nitro-2-furyl) ethene, highlighting the compound's unique reactivity (Fujita, Matsumoto, Minami, & Takamatsu, 1965).
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-furaldehyde has been characterized in detail, including its polymorphic forms. For instance, polymorphic forms of 5-nitrofurazone (a derivative) have been synthesized and characterized, demonstrating different crystal structures and molecular conformations, which affect their physical and chemical properties (Pogoda, Janczak, & Videnova-Adrabińska, 2016).
Chemical Reactions and Properties
5-Nitro-2-furaldehyde participates in various chemical reactions, producing a range of products depending on the reaction conditions. It forms an anion of nitronic acid in alkaline solutions and undergoes novel irreversible redox ring-opening reactions in acidic conditions, leading to nitrile oxide formation among other products (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).
Physical Properties Analysis
The physical properties of 5-Nitro-2-furaldehyde and its derivatives, such as nitrofurazone, have been studied through methods like X-ray diffraction, spectroscopy, and thermal analysis. These studies offer insights into the compound's stability, molecular geometry, and thermal behavior, which are crucial for understanding its reactivity and potential applications (Stojčeva-Radovanović & Milić, 1987).
Chemical Properties Analysis
The chemical properties of 5-Nitro-2-furaldehyde, such as its reactivity in alkaline and acidic solutions and its ability to undergo various chemical transformations, are central to its applications in synthesis and potential therapeutic uses. Detailed studies on its reactivity patterns, molecular interactions, and product formations provide a basis for exploring novel chemical processes and applications (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).
Scientific Research Applications
Application 1: Synthesis of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives
- Summary of the Application: 5-Nitro-2-furaldehyde is used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . These derivatives could have potential applications in various fields, including pharmaceuticals .
Application 2: Synthesis of Modified Mesoporous Silica (MCM-41)
- Summary of the Application: 5-Nitro-2-furaldehyde is used in the synthesis of modified mesoporous silica (MCM-41) . Mesoporous silica materials have a wide range of applications, including in catalysis, drug delivery, and adsorption.
Application 3: Pharmaceutical Intermediates
Safety And Hazards
5-Nitro-2-furaldehyde is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this substance . Protective gloves, eye protection, and face protection should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
properties
IUPAC Name |
5-nitrofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINBFXPADXIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220097 | |
Record name | 5-Nitro-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
128-132 °C @ 10 MM HG | |
Record name | 5-NITRO-2-FURALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER | |
Record name | 5-NITRO-2-FURALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
5-Nitro-2-furaldehyde | |
Color/Form |
PALE YELLOW IN PETROLEUM ETHER | |
CAS RN |
698-63-5 | |
Record name | 5-Nitrofurfural | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitro-2-furaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrofurfural | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Nitrofurfural | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Nitro-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-NITROFURFURAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXX18AU0Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-NITRO-2-FURALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
35-36 °C | |
Record name | 5-NITRO-2-FURALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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